molecular formula C14H14N2O3 B349775 N-(4-(2-(methylamino)-2-oxoethyl)phenyl)furan-2-carboxamide CAS No. 1060314-76-2

N-(4-(2-(methylamino)-2-oxoethyl)phenyl)furan-2-carboxamide

Cat. No.: B349775
CAS No.: 1060314-76-2
M. Wt: 258.27g/mol
InChI Key: YFWMJLWQWLBCDM-UHFFFAOYSA-N
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Description

N-(4-(2-(methylamino)-2-oxoethyl)phenyl)furan-2-carboxamide is a synthetic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure includes a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a phenyl group attached to a carboxamide moiety.

Preparation Methods

The synthesis of N-(4-(2-(methylamino)-2-oxoethyl)phenyl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(2-(methylamino)-2-oxoethyl)aniline with furan-2-carboxylic acid chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields.

Chemical Reactions Analysis

N-(4-(2-(methylamino)-2-oxoethyl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-(4-(2-(methylamino)-2-oxoethyl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets within cells. For instance, in cancer cells, the compound may induce apoptosis by activating the p53 pathway, leading to cell cycle arrest and programmed cell death . The exact molecular targets and pathways involved can vary depending on the specific application and the type of cells being studied.

Comparison with Similar Compounds

N-(4-(2-(methylamino)-2-oxoethyl)phenyl)furan-2-carboxamide can be compared with other furan derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[4-[2-(methylamino)-2-oxoethyl]phenyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-15-13(17)9-10-4-6-11(7-5-10)16-14(18)12-3-2-8-19-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWMJLWQWLBCDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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